molecular formula C22H24N2O5S B2825695 ethyl 2-(4,8-dimethyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate CAS No. 899999-10-1

ethyl 2-(4,8-dimethyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate

Cat. No.: B2825695
CAS No.: 899999-10-1
M. Wt: 428.5
InChI Key: SQPUNGCOQOYMAF-UHFFFAOYSA-N
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Description

Ethyl 2-(4,8-dimethyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, sulfonamide group, and ester functionality. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4,8-dimethyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the sulfonamide-quinoline derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,8-dimethyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline core to a dihydroquinoline or tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-(4,8-dimethyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other materials due to its stable quinoline core.

Mechanism of Action

The mechanism by which ethyl 2-(4,8-dimethyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamido)acetate: Lacks the p-tolyl group, which may affect its biological activity.

    Methyl 2-(4,8-dimethyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its reactivity and solubility.

Uniqueness

This compound is unique due to the combination of its quinoline core, sulfonamide group, and ester functionality. This combination imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[N-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonyl]-4-methylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-5-29-21(26)13-24(17-8-6-14(2)7-9-17)30(27,28)18-10-16(4)22-19(12-18)15(3)11-20(25)23-22/h6-12H,5,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPUNGCOQOYMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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